methyl (3E)-5,5-dimethylhex-3-enoate
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Overview
Description
Indole derivatives are significant heterocyclic systems found in many natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders .
Synthesis Analysis
Methyllithium is a common reagent in organic synthesis. It’s highly reactive and used in solution with an ether as the solvent . The direct synthesis involves treating methyl bromide with a suspension of lithium in diethyl ether .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques. For instance, (3E)-3-Methyl-3-heptene, a similar compound, has a molecular formula of C8H16 .Chemical Reactions Analysis
Methyllithium is both strongly basic and highly nucleophilic due to the partial negative charge on carbon, making it particularly reactive towards electron acceptors and proton donors .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, metformin hydrochloride’s properties were assessed using HPLC combined with spectrophotometry .Mechanism of Action
While the exact mechanism of action for “methyl (3E)-5,5-dimethylhex-3-enoate” is not known, similar compounds like methylphenidate act as norepinephrine and dopamine reuptake inhibitors, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3E)-5,5-dimethylhex-3-enoate involves the reaction of a starting material with a reagent to form an intermediate, which is then reacted with another reagent to form the final product.", "Starting Materials": [ "3,3-dimethyl-1-butyne", "methyl propionate", "sodium ethoxide", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: React 3,3-dimethyl-1-butyne with methyl propionate in the presence of sodium ethoxide to form methyl (3E)-5,5-dimethylhex-3-en-2-ynoate.", "Step 2: React the intermediate from step 1 with sodium hydride and methyl iodide to form methyl (3E)-5,5-dimethylhex-3-enoate.", "Step 3: Reduce the double bond in the final product using sodium borohydride in the presence of acetic acid.", "Step 4: Neutralize the reaction mixture with sodium bicarbonate and extract the product with ethyl acetate.", "Step 5: Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS No. |
2376851-89-5 |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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